

An In-Depth Technical Guide to Dabrafenib (CAS 739354-98-4)

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Compound of Interest

Compound Name: (2-Bromo-4-fluorophenyl)methanamine

CAS No.: 739354-98-4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also identified by its synonym GSK2118436, is a potent and selective inhibitor of the RAF kinase family, with a particular affinity for the mutated BRAF V600 forms.^{[1][2][3]} This small molecule has emerged as a cornerstone in the targeted therapy of several cancers, most notably metastatic melanoma, where BRAF mutations are a frequent oncogenic driver.^{[4][5][6]} Its development and subsequent approval marked a significant advancement in the clinical management of BRAF-mutant malignancies, offering a personalized treatment approach with improved patient outcomes.^{[4][6]}

This technical guide provides a comprehensive overview of Dabrafenib, from its fundamental chemical properties to its mechanism of action, preclinical and clinical applications, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this important therapeutic agent.

Chemical and Physical Properties

Dabrafenib is an organofluorine compound that is chemically designated as N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[4] It is typically used as its mesylate salt in clinical formulations.[7]

Property	Value	Source
CAS Number	739354-98-4 (for mesylate)	-
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[8]
Molecular Weight	519.56 g/mol (free base)	[4][8]
Appearance	White to slightly colored solid	[4][7]
Solubility	Soluble in DMSO (up to 30 mg/mL with warming), sparingly soluble in Ethanol (up to 1 mg/mL with warming). [4][8] Its solubility in aqueous media is pH-dependent, with decreased solubility at higher pH.[7][9]	[4][7][8][9]
pKa	6.6, 2.2, and -1.5	[7]
Storage	Store lyophilized powder at -20°C, desiccated. In lyophilized form, it is stable for 24 months. Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to prevent loss of potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles.	[8]

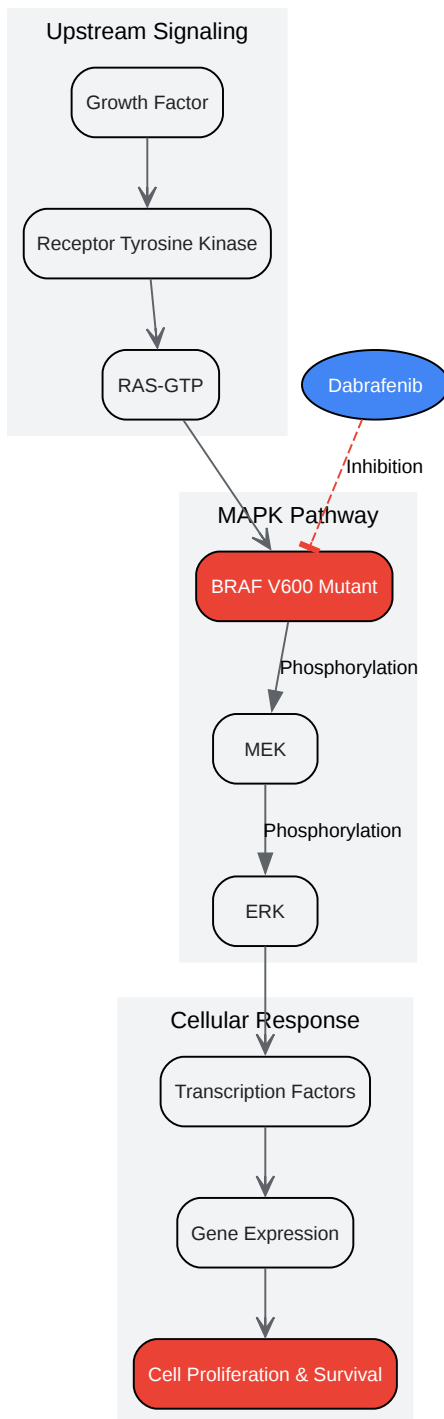
Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[1][6] In healthy cells, the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) plays a crucial role in regulating cell growth, differentiation, and survival.[10] Oncogenic mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and cell proliferation.[9][10]

Dabrafenib selectively targets and binds to the ATP-binding site of mutated BRAF V600, preventing its kinase activity.[1][4][11] This inhibition blocks the phosphorylation of MEK and subsequently ERK, leading to a G1 cell cycle arrest and the induction of apoptosis in BRAF-mutant cancer cells.[1][12] Dabrafenib has demonstrated potent inhibitory activity against BRAF V600E, V600K, V600D, and V600R mutations.[1][12] While it also inhibits wild-type BRAF and CRAF, its potency against these is significantly lower.[1][8]

An important consideration in the mechanism of Dabrafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF and an upstream mutation (e.g., in RAS), Dabrafenib can paradoxically activate the MAPK pathway.[1] This occurs because the inhibitor binding to one BRAF monomer can promote the dimerization and activation of another, leading to downstream signaling. This mechanism is thought to contribute to some of the side effects observed with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[13]

Dabrafenib's Mechanism of Action in BRAF-Mutant Cells



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Caption: Dabrafenib inhibits the mutated BRAF V600 kinase, blocking the MAPK signaling pathway and subsequent cancer cell proliferation.

Preclinical and Clinical Applications

In Vitro Studies

Dabrafenib has been extensively characterized in a variety of in vitro assays to determine its potency and selectivity.

Cell Proliferation Assays:

Cell viability and proliferation are commonly assessed using assays such as the CellTiter-Glo® luminescent cell viability assay or the MTT colorimetric assay.[1][14]

- Protocol: CellTiter-Glo® Assay[1]
 - Seed cells (e.g., A375P, SK-MEL-28) at a density of 500 to 2,000 cells per well in a 384-well plate.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
 - Treat cells with a serial dilution of Dabrafenib (or DMSO as a vehicle control) for 72 hours.
 - Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
 - Determine the concentration of Dabrafenib that inhibits cell growth by 50% (GI50).

Western Blot Analysis:

Western blotting is a standard technique to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following Dabrafenib treatment.[3]

- Protocol: Western Blot for pERK/ERK[3]
 - Culture cells (e.g., primary rat Schwann cells) to the desired confluency.

- Treat cells with Dabrafenib (e.g., 10 μ M) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 30 minutes or 24 hours).
- Lyse the cells and quantify protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated ERK (pERK) and total ERK.
- Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
- Quantify band intensities to determine the ratio of pERK to total ERK.

In Vivo Studies

Dabrafenib has demonstrated significant anti-tumor activity in various preclinical animal models.

Xenograft Models:

Human tumor cells with BRAF mutations are implanted into immunocompromised mice to evaluate the in vivo efficacy of Dabrafenib.

- Protocol: Human Melanoma Xenograft Study[15]
 - Implant human melanoma cells (e.g., A2058 or A375) subcutaneously into immunodeficient mice (e.g., BALB/c nude or 8HUM_Rag2^{-/-} mice).[15]
 - Allow tumors to establish and reach a measurable size.
 - Administer Dabrafenib orally (e.g., 20-30 mg/kg, once daily) or a vehicle control.[15][16]
 - Measure tumor volume regularly (e.g., three times a week) using calipers.

- At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers like Ki67 and pERK.[12][15]

Clinical Trials

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has been evaluated in numerous clinical trials for the treatment of BRAF V600-mutant cancers.

Trial Identifier	Phase	Patient Population	Treatment Arms	Key Findings	Reference
BREAK-2	II	BRAFV600E or BRAFV600K metastatic melanoma	Dabrafenib (150 mg twice daily)	High response rates, prolonged progression- free survival (PFS)	[4]
BREAK-MB	II	BRAF-mutant melanoma with brain metastases	Dabrafenib (150 mg twice daily)	Demonstrate d efficacy in patients with brain metastases	[4]
COMBI-d (NCT015846 48)	III	BRAF V600E/K- mutant unresectable or metastatic melanoma	Dabrafenib + Trametinib vs. Dabrafenib + Placebo	Combination therapy significantly improved PFS and overall survival (OS) compared to monotherapy.	[2]
COMBI-AD (NCT016820 83)	III	High-risk, resected BRAF V600E/K- mutant melanoma (adjuvant setting)	Dabrafenib + Trametinib vs. Placebo	Combination therapy significantly improved relapse-free survival in the adjuvant setting.	[8]
NCT0587680 6	II	Advanced solid tumors with BRAF V600E	Dabrafenib + Trametinib	Ongoing study to evaluate the efficacy of the	[9]

mutation or other actionable BRAF alterations	combination in a broader range of BRAF-mutant cancers.
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The standard recommended dose for Dabrafenib in adult patients is 150 mg taken orally twice daily, approximately 12 hours apart.[7]

Pharmacokinetics and Metabolism

Dabrafenib is orally bioavailable with a median time to peak plasma concentration of approximately 2 hours.[7] Its absolute bioavailability is high, at around 95%.[5] The administration of Dabrafenib with a high-fat meal can decrease its C_{max} and AUC by 51% and 31%, respectively.[7]

Dabrafenib is highly bound to human plasma proteins (99.7%).[7] The primary route of metabolism is through oxidation by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib.[5][7] This active metabolite is further oxidized by CYP3A4 to carboxy-dabrafenib.[7][17] Carboxy-dabrafenib can then be non-enzymatically decarboxylated to desmethyl-dabrafenib.[7][17] Both hydroxy- and desmethyl-dabrafenib are thought to contribute to the clinical activity of the drug.[7]

The terminal half-life of Dabrafenib is approximately 8 hours after oral administration.[7] Elimination is primarily through fecal excretion (71%) with a smaller portion excreted in the urine (23%) as metabolites.[7][17]

Safety and Toxicology

The most common adverse reactions associated with Dabrafenib monotherapy include hyperkeratosis, headache, pyrexia, arthralgia, papilloma, alopecia, and palmar-plantar erythrodysesthesia syndrome.[6] When used in combination with Trametinib, common side effects include pyrexia, rash, chills, headache, arthralgia, and cough.[6]

A significant safety concern with BRAF inhibitors is the development of new primary malignancies, particularly cutaneous squamous cell carcinoma, which is linked to the

paradoxical activation of the MAPK pathway in BRAF wild-type cells.[13]

Dabrafenib is classified as a pharmaceutically active ingredient and should be handled by trained personnel.[1] It is considered a moderate to severe irritant to the skin and eyes.[1] In case of fire, it can emit toxic fumes such as carbon monoxide.[1]

Conclusion

Dabrafenib has revolutionized the treatment landscape for patients with BRAF V600-mutant cancers. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy have established it as a critical tool in precision oncology. This guide has provided a detailed overview of the key technical aspects of Dabrafenib, intended to support the ongoing research and development efforts in this field. As our understanding of cancer biology continues to evolve, further investigation into the optimal use of Dabrafenib, both as a single agent and in combination with other therapies, will be crucial in maximizing its therapeutic potential.

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